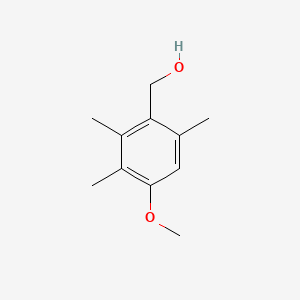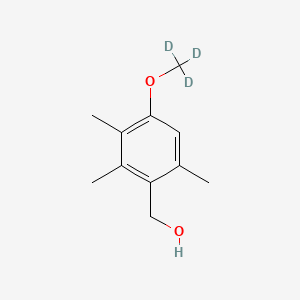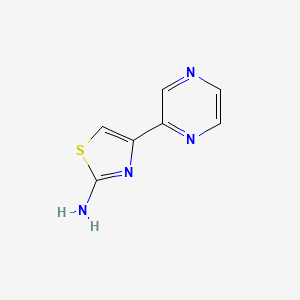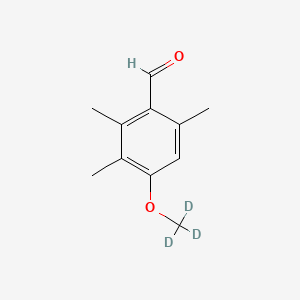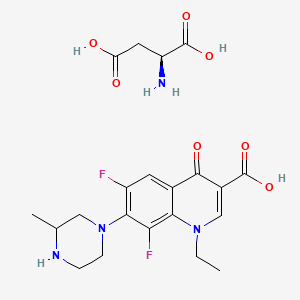
Lomefloxacin Aspartate
説明
Lomefloxacin Aspartate is a fluoroquinolone antibiotic used to prevent and treat a wide variety of infections in the body . It is a synthetic fluorinated quinolone that belongs to the family of fluoroquinolones. It is active against both Gram-positive and Gram-negative bacteria, and is a potent inhibitor of bacterial DNA gyrase.
Molecular Structure Analysis
The molecular formula of Lomefloxacin Aspartate is C21H26F2N4O7 . The structure includes a 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid component .Physical And Chemical Properties Analysis
The molecular weight of Lomefloxacin Aspartate is 484.4 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Clinical Trials for Osteomyelitis
It has been used in clinical trials, such as NCT02099240, to compare outcomes in patients with osteomyelitis treated with intravenous antibiotics versus an early switch to oral antibiotics .
Prophylactic Use in Surgery
Lomefloxacin is also used prophylactically to prevent urinary tract infections in patients undergoing transrectal or transurethral surgical procedures .
Photocatalytic Degradation Studies
Studies have explored its degradation using photocatalysis, revealing that certain catalysts can degrade lomefloxacin efficiently under LED irradiation .
Photothermal Catalytic Degradation
Research into photothermal catalytic degradation has shown that metal nanoparticles, such as Au with a localized surface plasmon resonance (LSPR) effect, can be applied to remove pollutants like lomefloxacin .
Catalytic Activation for Degradation
Modified industrial waste materials have been studied for their ability to activate sodium bisulfite for the degradation of lomefloxacin, offering insights into environmental applications .
作用機序
Target of Action
Lomefloxacin Aspartate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .
Mode of Action
The bactericidal action of Lomefloxacin Aspartate results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . This disruption in the normal functioning of the bacterial DNA inhibits bacterial growth and proliferation .
Biochemical Pathways
Lomefloxacin Aspartate affects the biochemical pathways related to bacterial DNA synthesis and replication . By inhibiting the enzymes DNA gyrase and topoisomerase IV, it disrupts the normal transcription and replication processes of bacterial DNA . This leads to the death of the bacteria, thereby treating the infection .
Result of Action
The molecular and cellular effects of Lomefloxacin Aspartate’s action primarily involve the disruption of bacterial DNA synthesis and replication . This disruption leads to the death of the bacteria, effectively treating the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lomefloxacin Aspartate. For instance, the presence of other residual pollutants, temperature, dissolved oxygen, and chemical properties can affect the toxicity effect of residues of fluoroquinolone antibiotics on environmental organisms . .
Safety and Hazards
Lomefloxacin Aspartate should be used only for scientific research and development and not for use in humans or animals . It may be harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended .
特性
IUPAC Name |
(2S)-2-aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3.C4H7NO4/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;5-2(4(8)9)1-3(6)7/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOJCBAVYZZKRS-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677252 | |
| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211690-33-4 | |
| Record name | Lomefloxacin aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211690334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOMEFLOXACIN ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE2R4UA5ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



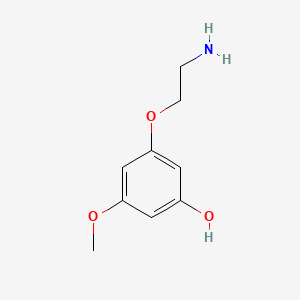
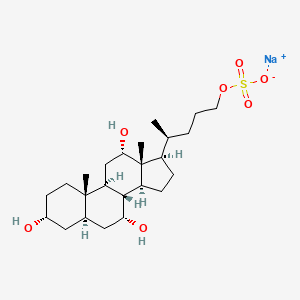
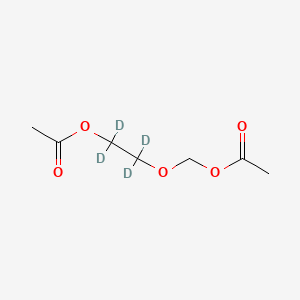
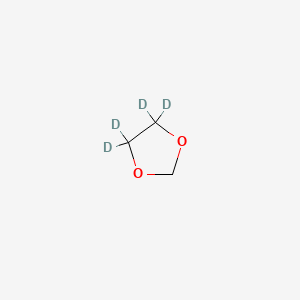
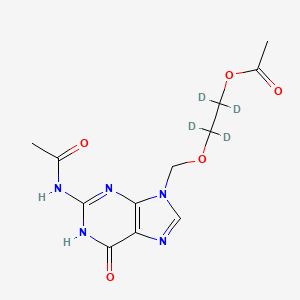
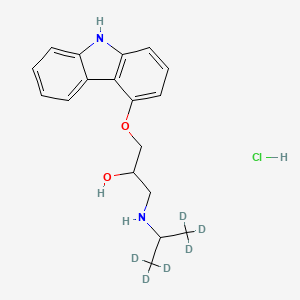
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
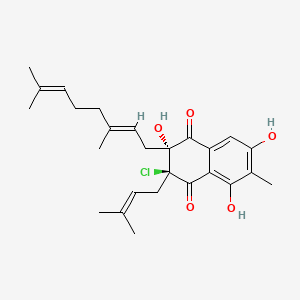
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
